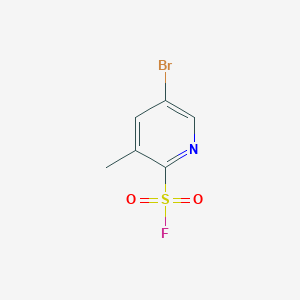

5-Bromo-3-methylpyridine-2-sulfonyl fluoride

描述

5-Bromo-3-methylpyridine-2-sulfonyl fluoride: is a chemical compound that belongs to the class of aryl sulfonyl fluorides. It is known for its utility in organic synthesis due to the presence of three reactive centers: the bromide, methyl, and sulfonyl fluoride groups. This compound is often used as a building block in various chemical reactions and has significant applications in scientific research and industry.

属性

IUPAC Name |

5-bromo-3-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHJKWFMGTYCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935536-77-8 | |

| Record name | 5-bromo-3-methylpyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl fluoride typically involves the bromination of 3-methylpyridine followed by sulfonylation and fluorination steps. The general synthetic route can be summarized as follows:

Bromination: 3-methylpyridine is reacted with bromine to introduce the bromine atom at the 5-position.

Sulfonylation: The brominated intermediate is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the 2-position.

Fluorination: Finally, the sulfonyl chloride intermediate is reacted with a fluoride source to yield this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 5-Bromo-3-methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : 5-Bromo-3-methylpyridine-2-sulfonyl fluoride serves as a key building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including substitution and coupling reactions, which are essential in organic synthesis pathways.

2. Medicinal Chemistry

- Drug Development : The compound is explored for its potential use in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for designing inhibitors targeting specific biological pathways .

- Enzyme Inhibition : The sulfonyl fluoride moiety is recognized for its role in enzyme inhibition, particularly against serine hydrolases. This property positions the compound as a valuable tool for studying enzyme functions and pathways .

3. Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially through covalent interactions with microbial enzymes.

- Enzyme Profiling : It has been utilized in profiling serine hydrolases, demonstrating its capacity to act as an effective probe for enzyme activity modulation .

Case Studies and Research Findings

- Enzyme Profiling : In a study focusing on serine hydrolases, sulfonyl fluorides were identified as effective probes. For example, AM3506 was shown to inhibit fatty acid amide hydrolase with an IC50 value of 5 nM, indicating the potential of similar compounds to modulate enzyme activity effectively .

- Covalent Inhibition Mechanisms : Research demonstrated that compounds containing sulfonyl fluoride groups could irreversibly inhibit dihydrofolate reductase by modifying serine residues at the active site. This highlights their utility in therapeutic contexts where enzyme modulation is desired .

作用机制

The mechanism of action of 5-Bromo-3-methylpyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors.

相似化合物的比较

5-Bromo-2-methylpyridine: Similar structure but lacks the sulfonyl fluoride group.

5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom at the 2-position instead of the sulfonyl fluoride group.

Uniqueness: 5-Bromo-3-methylpyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biological research.

生物活性

5-Bromo-3-methylpyridine-2-sulfonyl fluoride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a bromine atom and a sulfonyl fluoride group. The general formula can be represented as follows:

Synthetic Routes

The synthesis typically involves the bromination of 3-methylpyridine followed by sulfonylation with sulfur tetrafluoride. Various reaction conditions can be optimized for yield and purity, including temperature control and solvent choice.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly serine hydrolases. These enzymes play critical roles in various biological processes, including metabolism and signal transduction. The mechanism of action involves covalent modification of the active site, leading to inhibition of enzymatic activity.

Case Studies

- ABHD Inhibition : A study demonstrated that derivatives of sulfonyl fluorides exhibit selective inhibition of α/β-hydrolase domain (ABHD) enzymes. This compound was shown to inhibit ABHD3 with an IC50 value in the low micromolar range, indicating its potential as a lead compound for drug development targeting these enzymes .

- Cytotoxicity : In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential role as an anticancer agent, with further investigations needed to elucidate the precise molecular targets involved .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Selective inhibition of serine hydrolases, specifically ABHD enzymes. |

| Anticancer Activity | Induces apoptosis in cancer cell lines through caspase activation. |

| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial activity against various pathogens. |

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

- Fluorination Effects : The introduction of fluorine atoms has been shown to enhance the potency and selectivity of sulfonyl fluoride compounds by improving their pharmacokinetic properties .

- Structure-Activity Relationship (SAR) : Studies on similar compounds indicate that modifications in the pyridine ring can significantly affect biological activity, suggesting avenues for optimizing lead compounds for therapeutic use .

常见问题

Q. What are the standard synthetic routes for preparing 5-bromo-3-methylpyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

A typical synthesis involves sequential functionalization of pyridine derivatives. For example, starting from 3-methylpyridine, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Subsequent sulfonylation at the 2-position may employ sulfur trioxide or chlorosulfonic acid, followed by fluorination with DAST (diethylaminosulfur trifluoride) or XtalFluor® reagents to introduce the sulfonyl fluoride group . Key factors affecting yield include temperature control during sulfonylation (to avoid decomposition) and stoichiometric precision in fluorination.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : , , and NMR are critical for confirming substitution patterns and functional group integrity. The sulfonyl fluoride group typically shows a distinct signal near -60 ppm.

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar compounds like 2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole derivatives, where crystal packing and bond angles confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for bromine-containing species.

Q. How does the reactivity of the sulfonyl fluoride group in this compound compare to other sulfonyl halides?

Sulfonyl fluorides exhibit slower hydrolysis kinetics compared to sulfonyl chlorides, making them more stable in aqueous environments. This property is advantageous for click chemistry applications, such as SuFEx (Sulfur Fluoride Exchange) reactions, where selective coupling with amines or phenols occurs under mild conditions. The methyl and bromine substituents may sterically or electronically modulate reactivity .

Advanced Research Questions

Q. What strategies can address low yields in the fluorination step during synthesis?

- Reagent selection : Replace DAST with less moisture-sensitive fluorinating agents like XtalFluor®-E, which minimizes side reactions.

- Solvent optimization : Use anhydrous dichloromethane or THF to suppress hydrolysis.

- Temperature gradients : Gradual warming from -78°C to room temperature improves fluorination efficiency, as demonstrated in analogous sulfonyl fluoride syntheses .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. To mitigate:

- Reproduce assays : Standardize protocols (e.g., IC measurements in buffer systems with controlled DMSO concentrations).

- Analytical purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) and quantify trace byproducts .

- Computational modeling : Compare docking studies (e.g., with kinase targets) to experimental data to identify structure-activity relationships (SAR).

Q. What are the applications of this compound in covalent inhibitor design?

The sulfonyl fluoride acts as an electrophilic "warhead" targeting nucleophilic residues (e.g., lysine, tyrosine) in enzymes. For example:

- Protease inhibitors : Covalent binding to catalytic serine or cysteine residues.

- Chemical probes : Site-selective labeling of proteins for activity-based protein profiling (ABPP). The bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling to introduce biaryl or heteroaryl groups .

Q. How can solvent effects influence the compound’s stability in long-term storage?

- Polar aprotic solvents : Acetonitrile or DMF may stabilize sulfonyl fluorides by reducing hydrolysis.

- Moisture control : Store under inert gas (argon) with molecular sieves to absorb residual water.

- Temperature : -20°C storage minimizes thermal degradation, as recommended for structurally related sulfonyl fluorides .

Methodological Considerations

- Handling insolubility : Co-solvents like DMSO or DMF (5–10% v/v in aqueous buffers) enhance solubility for biological assays .

- Safety protocols : Use fluorinated gloves and fume hoods due to the compound’s potential toxicity and hydrolytic release of HF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。